N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a compound that belongs to the class of heterocyclic aromatic compounds. It contains a furan ring, an oxadiazole ring, and a phenyl group with a methylsulfanyl substituent. This compound is of interest due to its potential biological and pharmacological activities, making it a subject of research in medicinal chemistry.
Mechanism of Action
Furan Derivatives
The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . Furan derivatives are known to exhibit a wide range of biological and pharmacological properties, including antibacterial, antifungal, and antiviral activities . They have been used as medicines in various disease areas .
Oxadiazole Derivatives
The compound also contains an oxadiazole ring, which is a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom. Oxadiazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Phenyl Derivatives
The compound has a phenyl group attached to it. Phenyl derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Preparation Methods
The synthesis of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced through a condensation reaction with a suitable furan derivative.
Attachment of the phenyl group: The phenyl group with the methylsulfanyl substituent can be introduced via a substitution reaction.
Industrial production methods may involve optimizing these synthetic routes to improve yield and purity, as well as scaling up the reactions to meet production demands.
Chemical Reactions Analysis
N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents, reducing agents, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial, antifungal, and antiviral activities. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Research: Researchers investigate its effects on different biological pathways and its potential as a therapeutic agent for various diseases.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can be compared with other similar compounds, such as:
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide: This compound has a similar structure but with a phenylacetamide group instead of a furan ring.
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide: This compound contains a tetrahydronaphthalene ring instead of a furan ring.
The uniqueness of this compound lies in its specific combination of the furan ring, oxadiazole ring, and the methylsulfanyl-substituted phenyl group, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-21-10-5-2-4-9(8-10)13-16-17-14(20-13)15-12(18)11-6-3-7-19-11/h2-8H,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJCDPITANYSDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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